(2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide
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Overview
Description
(2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide is an organic compound characterized by the presence of a bromophenyl group attached to a hexa-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide typically involves the reaction of 2-bromobenzoyl chloride with hexa-2,4-dienamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or transcription factors.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-N-(2-chlorophenyl)hexa-2,4-dienamide: Similar structure but with a chlorine atom instead of bromine.
(2E,4E)-N-(2-fluorophenyl)hexa-2,4-dienamide: Similar structure but with a fluorine atom instead of bromine.
(2E,4E)-N-(2-iodophenyl)hexa-2,4-dienamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or its incorporation into advanced materials.
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
(2E,4E)-N-(2-bromophenyl)hexa-2,4-dienamide |
InChI |
InChI=1S/C12H12BrNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h2-9H,1H3,(H,14,15)/b3-2+,9-4+ |
InChI Key |
LTYNBZWROKSWQM-DSXPNFDZSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=CC=C1Br |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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